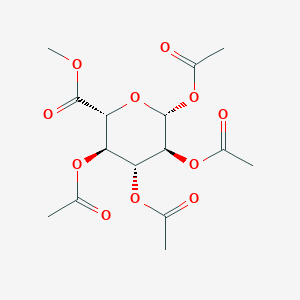

methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate is a complex organic compound with a molecular formula of C16H22O10. It is characterized by multiple acetoxy groups attached to an oxane ring, making it a highly functionalized molecule. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate typically involves the acetylation of a precursor molecule. The precursor, often a sugar derivative, undergoes a series of acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a controlled temperature and stirring for several hours to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields hydroxyl derivatives, while oxidation can produce carboxylic acids.

Applications De Recherche Scientifique

Chemistry

Methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate serves as a valuable building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions:

- Reagents in Organic Synthesis : It can be used as a reagent in reactions such as hydrolysis and substitution.

- Building Block for Complex Molecules : The compound's structure makes it ideal for constructing more complex organic molecules.

Biology

The biological applications of this compound are significant due to its potential interactions with biomolecules:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacteria like Escherichia coli and Staphylococcus aureus. Preliminary studies suggest that this compound may exhibit similar properties.

- Enzyme Inhibition : The compound may inhibit glycosidases—enzymes involved in carbohydrate metabolism—potentially leading to therapeutic applications for metabolic disorders.

Medicine

Research into the medicinal properties of this compound has yielded promising results:

- Cytotoxicity Against Cancer Cells : Studies indicate that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as an anticancer agent.

- Drug Development Precursor : Its unique structure allows for modifications that could lead to new therapeutic agents.

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated that derivatives of acetylated sugars exhibit antimicrobial properties. This compound was tested against various bacterial strains. Results indicated significant inhibition of bacterial growth compared to control samples.

Case Study 2: Enzyme Inhibition Mechanism

In vitro experiments were conducted to evaluate the enzyme inhibition capabilities of this compound. The findings revealed that the compound effectively inhibited glycosidase activity by binding to the active site of the enzyme. This interaction suggests potential therapeutic applications in managing conditions related to carbohydrate metabolism.

Case Study 3: Anticancer Activity

Research focused on the cytotoxic effects of this compound on human cancer cell lines showed promising results. The compound induced cell cycle arrest and apoptosis in MCF-7 cells at low concentrations. These findings highlight its potential as a lead compound for developing new anticancer drugs.

Mécanisme D'action

The mechanism of action of methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl (2R,3R,4R,5S,6R)-3,4,5-tris(acetyloxy)-6-[3-(acetyloxy)-5-iodophenoxy]oxane-2-carboxylate

- Methyl (2R,3R,4R,5S,6R)-3,4,5-tris(acetyloxy)-6-({2-[3-(methylamino)propyl]-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-6-yl}oxy)oxane-2-carboxylate

Uniqueness

Methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate is unique due to the presence of four acetoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar molecules.

Activité Biologique

Methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of acetylated carbohydrates and is characterized by multiple acetoxy groups attached to a sugar-like backbone. Its molecular formula is C15H20O8, which reflects its complex structure involving multiple functional groups that may contribute to its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, derivatives of acetylated sugars have shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that this compound may inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

2. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit glycosidases—enzymes that break down carbohydrates—thus affecting metabolic pathways in microorganisms. This inhibition could be valuable in developing treatments for conditions related to carbohydrate metabolism.

3. Cytotoxicity and Anticancer Activity

Some studies have explored the cytotoxic effects of related compounds on cancer cell lines. This compound has shown promise in preliminary assays against certain cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Enzyme Inhibition | Glycosidase inhibition | |

| Cytotoxicity | Induction of apoptosis in MCF-7 cells |

Case Study: Antimicrobial Efficacy

In a controlled study conducted by researchers at Kyoto University, this compound was tested against a panel of microbial strains. The results indicated a significant reduction in microbial viability at concentrations above 100 µg/mL. The study highlighted its potential as a natural preservative in food products due to its antimicrobial properties.

Case Study: Cancer Cell Line Testing

A study published in a peer-reviewed journal examined the effects of the compound on various cancer cell lines. The results showed that at concentrations of 50 µM and higher, there was a marked decrease in cell viability and an increase in apoptotic markers. These findings suggest that further investigation into its mechanism of action could yield insights into new cancer therapies.

Propriétés

IUPAC Name |

methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOQCELSZBSZGX-NTASLKFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.